2-Chloro-3-(difluoromethyl)-5-nitropyridine
Overview
Description
2-Chloro-3-(difluoromethyl)-5-nitropyridine is a heterocyclic compound that contains both chlorine and fluorine atoms. This compound is part of a broader class of fluorinated heterocycles, which are known for their unique chemical properties and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(difluoromethyl)-5-nitropyridine typically involves the introduction of difluoromethyl and nitro groups onto a pyridine ring. One common method includes the difluoromethylation of a pyridine derivative using difluoromethylation reagents. This process can be achieved through various methods, including radical, electrophilic, and nucleophilic difluoromethylation .
Industrial Production Methods
Industrial production of this compound often involves high-temperature reactions with transition metal-based catalysts. For example, simultaneous vapor-phase chlorination and fluorination at temperatures above 300°C can be used to produce similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(difluoromethyl)-5-nitropyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives
Common Reagents and Conditions
Substitution: Reagents such as potassium carbonate (K₂CO₃) and phenol can be used to induce fluoride displacement.
Reduction: Common reducing agents include hydrogen gas (H₂) in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) can be used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various ether derivatives, while reduction reactions can produce amino derivatives .
Scientific Research Applications
2-Chloro-3-(difluoromethyl)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential biological activities due to the presence of fluorine and nitro groups.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved metabolic stability
Industry: Utilized in the development of agrochemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(difluoromethyl)-5-nitropyridine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s metabolic stability and binding affinity to biological targets. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-fluoro-4-(trifluoromethyl)pyridine: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2-Chloro-3-(trifluoromethyl)-5-nitropyridine: Contains a trifluoromethyl group and has similar chemical properties
Uniqueness
2-Chloro-3-(difluoromethyl)-5-nitropyridine is unique due to the presence of both difluoromethyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-chloro-3-(difluoromethyl)-5-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF2N2O2/c7-5-4(6(8)9)1-3(2-10-5)11(12)13/h1-2,6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAGJPZBDIKUAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(F)F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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